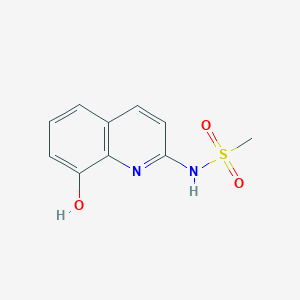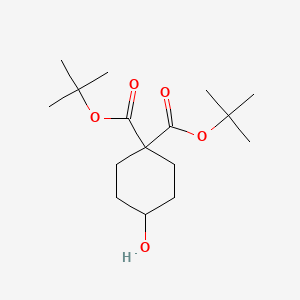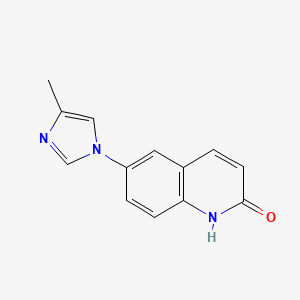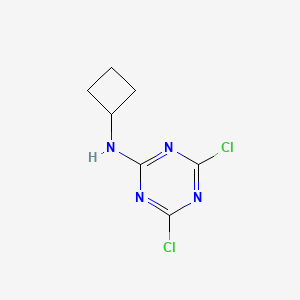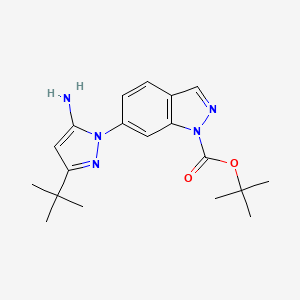
6-(5-Amino-3-t-butyl-pyrazol-1-yl)-indazole-1-carboxylic acid t-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 6-(5-amino-3-tert-butylpyrazol-1-yl)indazole-1-carboxylate is a complex organic compound that features an indazole core substituted with a tert-butyl group and a pyrazole ring
Preparation Methods
The synthesis of tert-butyl 6-(5-amino-3-tert-butylpyrazol-1-yl)indazole-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the indazole core followed by the introduction of the pyrazole ring. The reaction conditions often involve the use of strong bases and solvents like tetrahydrofuran or dimethylformamide. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
Tert-butyl 6-(5-amino-3-tert-butylpyrazol-1-yl)indazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the tert-butyl group, often using reagents like sodium hydride or lithium diisopropylamide. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Tert-butyl 6-(5-amino-3-tert-butylpyrazol-1-yl)indazole-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of tert-butyl 6-(5-amino-3-tert-butylpyrazol-1-yl)indazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar compounds to tert-butyl 6-(5-amino-3-tert-butylpyrazol-1-yl)indazole-1-carboxylate include:
3-Amino-5-tert-butylpyrazole: This compound shares the pyrazole ring but lacks the indazole core.
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound has a similar tert-butyl group but a different core structure.
tert-Butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate: This compound features a different bicyclic core structure
Properties
Molecular Formula |
C19H25N5O2 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
tert-butyl 6-(5-amino-3-tert-butylpyrazol-1-yl)indazole-1-carboxylate |
InChI |
InChI=1S/C19H25N5O2/c1-18(2,3)15-10-16(20)23(22-15)13-8-7-12-11-21-24(14(12)9-13)17(25)26-19(4,5)6/h7-11H,20H2,1-6H3 |
InChI Key |
XKBOOYCXBLLCCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=CC3=C(C=C2)C=NN3C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


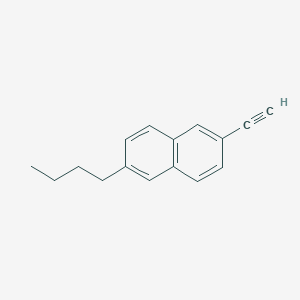
![5-Chloro-6-[(3-methyloxetan-3-yl)methoxy]pyridine-3-sulfonamide](/img/structure/B13880516.png)
![B-[5-chloro-2-[(diethylamino)carbonyl]phenyl]Boronic acid](/img/structure/B13880529.png)
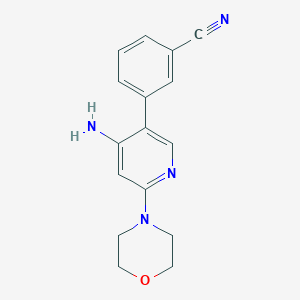
![Acetic acid;2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoic acid](/img/structure/B13880545.png)
![Ethyl 4-[cyclopropyl(2-hydroxyethyl)amino]-4-oxobutanoate](/img/structure/B13880548.png)
![2-Phenyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B13880558.png)
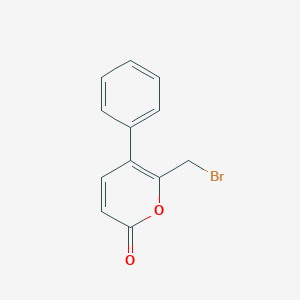
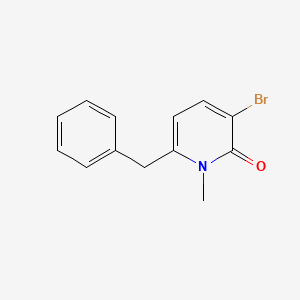
![Methyl 2-(6-bromopyrido[3,4-b]indol-9-yl)benzoate](/img/structure/B13880577.png)
